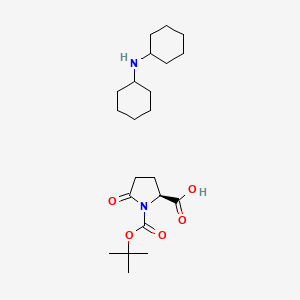
dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-pyroglutamic acid dicyclohexylammonium salt is a chemical compound with the molecular formula C10H15NO5·C12H23N and a molecular weight of 410.55 g/mol . It is commonly used in research and industrial applications, particularly in the field of proteomics . The compound is known for its stability and unique properties, making it a valuable reagent in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-pyroglutamic acid dicyclohexylammonium salt typically involves the reaction of Boc-L-pyroglutamic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure high purity and yield. The process generally involves the following steps:
Protection of the amino group: Boc-L-pyroglutamic acid is first protected by reacting it with tert-butoxycarbonyl (Boc) to form Boc-L-pyroglutamic acid.
Formation of the salt: The protected Boc-L-pyroglutamic acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
The reaction conditions typically include a temperature range of 0-8°C and a purity requirement of 99% .
Industrial Production Methods
Industrial production of Boc-L-pyroglutamic acid dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The compound is often produced in bulk quantities for use in various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-L-pyroglutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Boc-L-pyroglutamic acid dicyclohexylammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in proteomics research to study protein structures and functions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug discovery processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Boc-L-pyroglutamic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It interacts with the amino group of the target molecule, forming a stable complex that can be easily removed under specific conditions .
Comparison with Similar Compounds
Boc-L-pyroglutamic acid dicyclohexylammonium salt is unique compared to other similar compounds due to its stability and specific properties. Similar compounds include:
Boc-L-glutamic acid: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-aspartic acid: A Boc-protected amino acid with similar applications in chemical synthesis.
Boc-L-phenylalanine: A Boc-protected amino acid used in the synthesis of peptides and other complex molecules.
These compounds share similar applications but differ in their specific chemical structures and properties, making Boc-L-pyroglutamic acid dicyclohexylammonium salt a unique and valuable reagent in various research and industrial applications.
Properties
Molecular Formula |
C22H38N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14)/t;6-/m.0/s1 |
InChI Key |
RAVPEAYKLPOILD-ZCMDIHMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
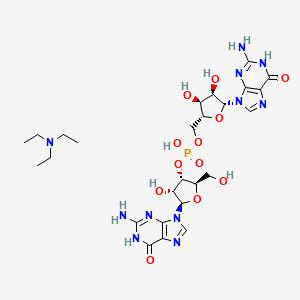
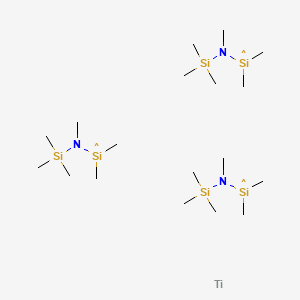

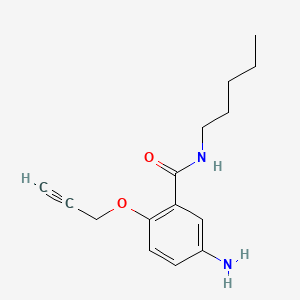
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
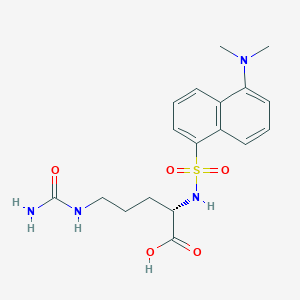
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
